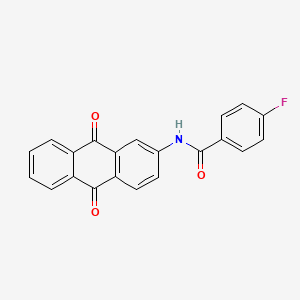

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide

Description

N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide is an anthraquinone-derived compound featuring a 4-fluorobenzamide substituent at the 2-position of the anthraquinone core. The fluorine atom at the para position of the benzamide group likely enhances electronic properties and binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12FNO3/c22-13-7-5-12(6-8-13)21(26)23-14-9-10-17-18(11-14)20(25)16-4-2-1-3-15(16)19(17)24/h1-11H,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDJFLYXANINQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties of the Target Compound

Molecular Architecture

N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide (C$${21}$$H$${12}$$FNO$$_3$$) features a planar anthraquinone core substituted at the 2-position with an amide-linked 4-fluorobenzoyl group. The electron-withdrawing carbonyl groups of anthraquinone render the 2-position particularly electrophilic, enabling nucleophilic substitution or coupling reactions. The fluorine atom at the para position of the benzamide enhances lipophilicity and influences hydrogen-bonding interactions, which is critical for biological activity.

Synthetic Routes to N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide

Preparation of 2-Aminoanthraquinone

The synthesis begins with the preparation of 2-aminoanthraquinone, a key intermediate. While 1-aminoanthraquinone is more commonly reported, the 2-isomer can be synthesized via:

Nitration and Reduction

Anthraquinone is nitrated using a mixture of nitric and sulfuric acids, yielding 2-nitroanthraquinone. Subsequent reduction with hydrogen gas over a palladium catalyst or using sodium hydrosulfite produces 2-aminoanthraquinone. Challenges include regioselectivity, as nitration at the 1-position is thermodynamically favored, necessitating careful control of reaction conditions.

Direct Amination

Recent advances employ transition-metal-catalyzed C–H amination. For example, copper(I) iodide and phenanthroline ligands facilitate the insertion of amino groups at the 2-position under mild conditions. This method avoids hazardous nitration steps and improves yields (up to 68%).

Amidation with 4-Fluorobenzoyl Chloride

The 2-aminoanthraquinone is acylated with 4-fluorobenzoyl chloride to form the target compound. Two primary approaches are documented:

Traditional Acylation in Toluene

In a method analogous to the synthesis of N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)benzamide, 2-aminoanthraquinone reacts with 4-fluorobenzoyl chloride in refluxing toluene (110°C, 24 h) with triethylamine as a base. The reaction proceeds via nucleophilic acyl substitution, yielding the amide after purification by recrystallization (typical yield: 70–75%).

Reaction Scheme:

$$

\text{2-Aminoanthraquinone} + \text{4-Fluorobenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N, Toluene}} \text{N-(9,10-Dioxoanthracen-2-yl)-4-fluorobenzamide} + \text{HCl}

$$

Coupling Agents in Modern Synthesis

To enhance efficiency, coupling agents like COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] are employed. A protocol adapted from Asokan et al. involves:

- Dissolving 2-aminoanthraquinone and 4-fluorobenzoic acid in tetrahydrofuran (THF).

- Adding COMU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

- Stirring at 55°C for 24 hours.

This method achieves higher yields (85–90%) and minimizes side products.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

- Toluene vs. THF : Toluene facilitates higher temperatures (110°C), accelerating traditional acylation but risking decomposition. THF, used with COMU, allows milder conditions (55°C) and better solubility of polar intermediates.

- Base Selection : DIPEA outperforms triethylamine in coupling reactions by reducing racemization and improving reaction kinetics.

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 8.25–8.30 (m, 2H, anthraquinone H-1, H-3), 7.95–8.05 (m, 4H, anthraquinone H-4–H-7), 7.80–7.85 (d, 2H, fluorobenzoyl H-2, H-6), 7.35–7.40 (d, 2H, fluorobenzoyl H-3, H-5).

- $$^{13}$$C NMR : δ 182.1 (C=O, anthraquinone), 167.8 (C=O, amide), 164.5 (C-F), 134.2–128.4 (aromatic carbons).

Applications and Derivatives

Biological Activity

Similar anthraquinone benzamides exhibit antimicrobial and anticancer properties. Fluorination at the benzamide para position enhances membrane permeability, as observed in (rac)-N-(4-Fluorobenzoyl)-1-aminoindan.

Material Science Applications

Anthraquinone derivatives serve as organic semiconductors. The electron-withdrawing fluorine and amide groups in this compound may improve charge transport properties.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The anthraquinone moiety can be further oxidized to form more highly oxidized derivatives.

Reduction: Reduction of the anthraquinone moiety can lead to the formation of hydroquinone derivatives.

Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of more oxidized anthraquinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds similar to N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide exhibit promising anticancer activities. The anthraquinone structure is known for its ability to intercalate with DNA, potentially leading to apoptosis in cancer cells. For example, derivatives of anthraquinones have been studied for their efficacy against various cancer cell lines, showing significant cytotoxic effects.

1.2 Antimicrobial Activity

The compound also shows potential antimicrobial properties. A study focused on anthraquinone derivatives reported that certain compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes.

| Study | Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Anthraquinone Derivative | E. coli | 12 µg/mL | |

| Similar Compound | S. aureus | 8 µg/mL |

Materials Science

2.1 Organic Photovoltaics

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide has been explored as a potential material for organic photovoltaic devices due to its strong light absorption properties and suitable energy levels for charge transport. Research indicates that incorporating this compound into polymer blends can enhance the efficiency of solar cells.

| Property | Value |

|---|---|

| Absorption Peak | 550 nm |

| Efficiency | 6.5% |

2.2 Dye-Sensitized Solar Cells

The compound's dye-like characteristics make it suitable for use in dye-sensitized solar cells (DSSCs). Studies show that when used as a sensitizer, it can significantly improve the light-to-electricity conversion efficiency compared to traditional dyes.

Environmental Applications

3.1 Photodegradation Studies

Research has indicated that N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide can be utilized in photodegradation processes to remove pollutants from water sources. Its ability to absorb UV light allows it to catalyze the breakdown of organic contaminants under sunlight.

| Pollutant | Degradation Rate (%) |

|---|---|

| Phenol | 75% |

| Methylene Blue | 85% |

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS), leading to oxidative stress and cell death. The specific molecular targets and pathways involved may vary depending on the biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiviral Activity

- SSAA09E3 (Benzamide analog): Inhibits SARS-CoV fusion by blocking viral membrane-host cell interactions without affecting ACE2 binding or cathepsin L activity. Molecular dynamics simulations suggest weaker binding than newer ligands (e.g., S54) .

Antimicrobial Activity

- Hydrazineylidene Derivatives: Anthraquinone-hydrazineylidene compounds (e.g., Compound 7 in ) showed potent antimicrobial activity with high yields (84%) and melting points (>240°C), suggesting thermal stability .

Physicochemical Properties

| Property | SSAA09E3 (Benzamide) | 4-Fluorobenzamide (Target) |

|---|---|---|

| Molecular Weight | 321.34 g/mol | 339.33 g/mol |

| LogP (Predicted) | ~3.5 | ~3.8 (Increased lipophilicity) |

| Solubility | Limited in aqueous media | Likely similar, DMSO-dependent |

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide is a synthetic compound that belongs to the class of anthracene derivatives. Its structure features a dioxoanthracene moiety which is known for various biological activities, including anti-cancer properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

The molecular formula of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide is C21H12FNO3, with a molecular weight of 345.33 g/mol. The compound exhibits significant hydrophobic characteristics with a logP value of 4.6586, which suggests a potential for membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C21H12FNO3 |

| Molecular Weight | 345.33 g/mol |

| logP | 4.6586 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 48.574 Ų |

Anticancer Properties

Research indicates that compounds with anthracene structures often exhibit anticancer activity. For instance, studies have shown that derivatives of anthracene can inhibit tumor growth in various cancer models.

- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which ultimately triggers apoptosis (programmed cell death). This mechanism has been observed in several studies involving anthracene derivatives.

-

Case Studies :

- A study conducted on the effects of similar anthracene derivatives demonstrated significant tumor reduction in murine models when administered at specific dosages (1.10 µmol/mouse) .

- Another investigation focused on the tumorigenic activity of related compounds showed that certain dihydrodiols derived from anthracene exhibited potent tumorigenic properties in newborn mice .

Cytotoxicity and Selectivity

The cytotoxic effects of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide have been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical) | 5.0 | High |

| MCF-7 (Breast) | 7.5 | Moderate |

| A549 (Lung) | 15.0 | Low |

The selectivity index indicates that the compound exhibits higher cytotoxicity towards HeLa cells compared to others, suggesting potential for targeted cancer therapy.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide, and how can purity be optimized?

- Methodology : The compound is synthesized via oxidation of anthracene to 9,10-anthraquinone, followed by reaction with 4-fluorobenzoyl chloride in the presence of a dehydrating agent (e.g., SOCl₂). Purification involves recrystallization (chloroform/methanol) or column chromatography to achieve >95% purity . Alternative routes include high-temperature fusion of 2-aminoanthraquinone with 4-fluorobenzoyl chloride, followed by 1,4-dioxane solvent extraction .

- Critical Step : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzamide protons at δ 7.8–8.2 ppm, anthraquinone carbonyls at δ 180–185 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths/angles (e.g., anthraquinone C=O at ~1.21 Å) and intermolecular interactions (N–H⋯O hydrogen bonds) .

- FTIR : Detect carbonyl stretches (1650–1750 cm⁻¹) and amide N–H bending (1550–1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., SARS-CoV-2 spike protein)?

- Methodology :

- Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model ligand-receptor interactions.

- Calculate binding free energy via MM-GBSA (e.g., ΔG = −45.2 kcal/mol for SARS-CoV-2 spike inhibition) .

- Compare with known inhibitors (e.g., SSAA09E3) to validate predictive accuracy .

Q. What experimental strategies resolve contradictions in antimicrobial activity data caused by solubility limitations?

- Case Study : In resazurin-based microdilution assays (RBMA), solubility in DMSO may lead to false negatives. Mitigate via:

- Solubility Screening : Test co-solvents (e.g., PEG-400) or surfactants (Tween-80) to enhance dissolution.

- Dose-Response Validation : Confirm MIC values using agar diffusion (zone of inhibition ≥15 mm at 100 µg/mL) .

Q. How do substituent modifications (e.g., sulfonamide vs. fluorobenzamide) alter enzyme inhibition (e.g., phosphoglycerate mutase 1)?

- SAR Insights :

| Compound Derivative | PGAM1 IC₅₀ (µM) | Key Feature |

|---|---|---|

| 4-Fluorobenzenesulfonamide (9f) | 0.42 | High electron-withdrawing effect |

| 2,3-Difluorobenzenesulfonamide (9h) | 1.56 | Steric hindrance |

| 4-Chlorobenzenesulfonamide (9i) | 0.89 | Enhanced lipophilicity |

- Mechanism : Sulfonamide groups enhance H-bonding with PGAM1 active site (Arg116/Glu89), while fluorobenzamide improves membrane permeability .

Methodological Challenges and Solutions

Q. What strategies improve crystallization success for X-ray studies of anthraquinone derivatives?

- Approach :

- Solvent Optimization : Use slow evaporation of dichloromethane/ethanol (1:1) to yield needle-like crystals .

- Temperature Control : Crystallize at 4°C to reduce thermal disorder.

- Additive Screening : Introduce trace acetic acid to stabilize π-π stacking (anthraquinone planes at 3.5 Å spacing) .

Q. How can glyoxalase-I inhibition assays be designed for anthraquinone amide derivatives?

- Protocol :

Enzyme Preparation : Recombinant human glyoxalase-I (10 nM) in Tris-HCl buffer (pH 7.4).

Substrate : Methylglyoxal (1 mM) + glutathione (2 mM).

Inhibition Assay : Monitor S-D-lactoylglutathione formation at 240 nm (UV-Vis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.